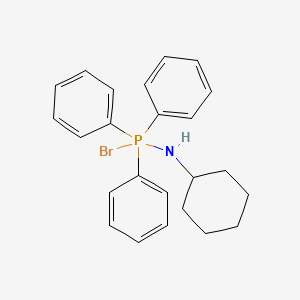
N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine is a compound that features a bromine atom bonded to a triphenylphosphoranyl group, which is further attached to a cyclohexanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine typically involves the reaction of triphenylphosphine with bromine to form triphenylphosphine dibromide. This intermediate is then reacted with cyclohexanamine under controlled conditions to yield the desired compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Addition Reactions: The compound can react with electrophiles, adding to the phosphorus center.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like alkoxides and amines, as well as oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield alkoxy derivatives, while oxidation reactions can produce phosphine oxides.
Applications De Recherche Scientifique
N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms that involve phosphorus-containing substrates.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine exerts its effects involves the interaction of the phosphorus center with various molecular targets. The bromine atom can act as a leaving group, facilitating the formation of new bonds at the phosphorus center. This can lead to the activation or inhibition of specific biochemical pathways, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine include:
Triphenylphosphine: A common reagent in organic synthesis.
Triphenylphosphine oxide: A product of oxidation reactions involving triphenylphosphine.
Dibromo(triphenyl)phosphorane: Another brominated phosphorus compound used in bromination reactions.
Uniqueness
This compound is unique due to the presence of both a cyclohexanamine moiety and a bromine atom bonded to the phosphorus center
Propriétés
Numéro CAS |
33946-64-4 |
|---|---|
Formule moléculaire |
C24H27BrNP |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
N-[bromo(triphenyl)-λ5-phosphanyl]cyclohexanamine |
InChI |
InChI=1S/C24H27BrNP/c25-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-21-13-5-1-6-14-21/h2-4,7-12,15-21,26H,1,5-6,13-14H2 |
Clé InChI |
VLGBIMPBRMZZBA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


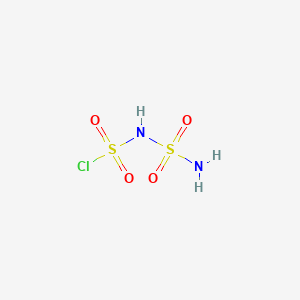
![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)
![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)


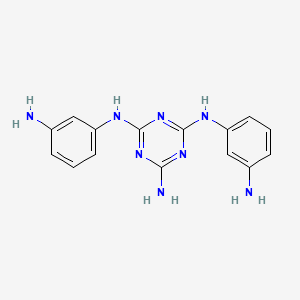

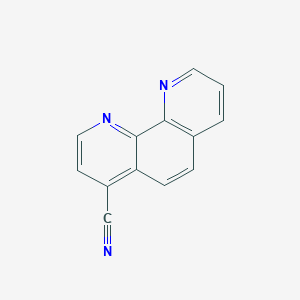
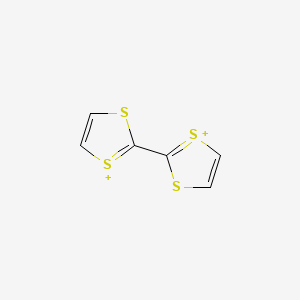
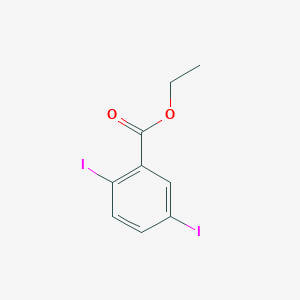
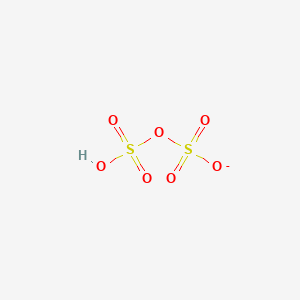
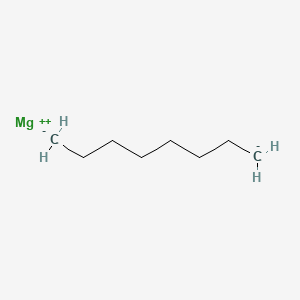
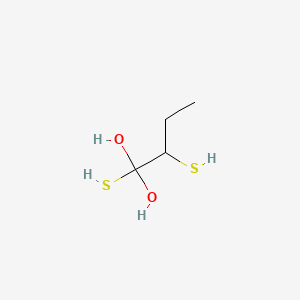
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
